molecular formula C7H5N3O4 B1322224 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-64-6

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

货号: B1322224
CAS 编号: 337463-64-6
分子量: 195.13 g/mol
InChI 键: JANHQSAAMLBUOH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS: 337463-64-6) is a heterocyclic compound featuring a fused pyridine-oxazine core with a nitro substituent at the 6-position. Its molecular formula is C₇H₅N₃O₄, with a molecular weight of 195.13 g/mol . Key spectroscopic identifiers include its SMILES notation ( C1C(=O)NC2=C(O1)C=CC(=N2)N+[O-]) and InChIKey (JANHQSAAMLBUOH-UHFFFAOYSA-N) . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (134.7 Ų), suggest distinct physicochemical behaviors relevant to analytical applications .

This compound is of interest in medicinal chemistry, particularly in drug discovery for cancer and inflammatory diseases, due to structural similarities to other pyrido-oxazinones with demonstrated biological activity .

属性

IUPAC Name

6-nitro-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O4/c11-6-3-14-4-1-2-5(10(12)13)8-7(4)9-6/h1-2H,3H2,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANHQSAAMLBUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Two-Step Synthesis via 2-Aminopyridine-3-ol and Chloroacetyl Chloride

A well-documented method involves the initial preparation of the 2H-pyrido[3,2-b]oxazin-3(4H)-one core by reacting 2-aminopyridine-3-ol with chloroacetyl chloride at low temperature (around 5°C) in a basic medium. This step forms the oxazinone ring system through nucleophilic substitution and cyclization.

Following this, the nitro group can be introduced by starting with a nitro-substituted aminopyridine or by nitration of the intermediate. For example, 6-nitro substitution is achieved by using 3-hydroxy-2-nitropyridine as a starting material, which undergoes nucleophilic substitution with chloroacetyl derivatives to form the nitro-substituted oxazinone.

Cyclization and Functionalization

The cyclization to form the oxazinone ring is typically achieved by intramolecular nucleophilic attack of the hydroxyl group on the acyl chloride intermediate. This reaction is often carried out under controlled temperature and pH to favor ring closure and avoid side reactions.

In some protocols, the nitro group is introduced prior to cyclization, ensuring regioselective substitution at the 6-position. The presence of the nitro group influences the electronic properties of the ring and can affect the reaction conditions required for cyclization.

Use of Catalysts and Solvents

Catalysts such as combustion-derived bismuth oxide have been employed to facilitate substitution reactions on the pyrido-oxazinone core, especially for N-substitution reactions. These catalysts enable milder reaction conditions and higher yields.

Common solvents include dimethylformamide (DMF) for substitution reactions and ethyl acetate for extraction and purification steps. The reaction progress is monitored by thin-layer chromatography (TLC) to ensure completion before workup.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield & Purity
1 2-Aminopyridine-3-ol + Chloroacetyl chloride, 5°C, basic medium Formation of 2H-pyrido[3,2-b]oxazin-3(4H)-one core High yield; intermediate isolated
2 Nitro-substituted aminopyridine or nitration step Introduction of 6-nitro group Controlled regioselectivity
3 Cyclization via intramolecular nucleophilic substitution Ring closure to form oxazinone High purity after chromatographic purification
4 Purification by column chromatography (ethyl acetate/hexane) Isolation of final compound Yields reported up to 94% in related derivatives

Research Findings and Analytical Data

  • Yields: The synthesis of related N-substituted pyrido-1,4-oxazin-3-ones shows yields up to 94%, indicating efficient preparation methods.
  • Melting Points: For derivatives, melting points around 67–68°C have been reported, useful for characterization.
  • Spectroscopic Data: ^1H NMR spectra confirm the structure with characteristic chemical shifts for aromatic and aliphatic protons, consistent with the oxazinone framework.
  • Elemental Analysis: Calculated and found values for carbon, hydrogen, and nitrogen closely match, confirming compound purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 2-Aminopyridine-3-ol, chloroacetyl chloride, nitro-substituted aminopyridines
Reaction Medium Basic aqueous or organic solvents (e.g., DMF)
Temperature Typically 0–5°C for initial acylation; 40°C for substitution reactions
Catalysts Combustion-derived bismuth oxide (for substitution steps)
Purification Column chromatography using ethyl acetate and hexane
Yield Range Up to 94% for related compounds
Analytical Techniques TLC, ^1H NMR, elemental analysis, melting point determination

Additional Notes on Industrial and Laboratory Scale Synthesis

  • The synthesis routes use readily available and cost-effective starting materials, facilitating scale-up.
  • The reaction conditions are mild, avoiding harsh reagents or extreme temperatures.
  • The use of environmentally benign catalysts like bismuth oxide aligns with green chemistry principles.
  • The final compound exhibits good stability under standard storage conditions (sealed, dry, room temperature).

化学反应分析

Types of Reactions

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one.

科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one exhibit significant antimicrobial properties. A study highlighted the synthesis of related compounds that showed promising results against various bacterial strains, suggesting that modifications to the nitro group can enhance activity against specific pathogens .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways critical for tumor growth .

Enzyme Inhibition

Another significant application is in the field of enzyme inhibition. Compounds structurally related to this compound have been shown to inhibit phosphodiesterases (PDEs), which are enzymes involved in various signaling pathways linked to inflammation and cancer . This inhibition can lead to therapeutic effects in diseases characterized by dysregulated PDE activity.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDerivatives showed activity against Gram-positive bacteria; modifications increased efficacy.
Anticancer ActivityInhibition of cancer cell proliferation; potential mechanisms involve apoptosis induction.
Enzyme InhibitionIdentified as potent inhibitors of PDEs; implications for inflammatory diseases and cancer therapy.

作用机制

The mechanism by which 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with DNA. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

相似化合物的比较

Table 2: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted) CCS ([M+H]⁺, Ų)
6-Nitro derivative 195.13 Not reported Low (hydrophobic core) 134.7
6-Amino derivative 165.15 Not reported Moderate (polar NH₂) Not available
4-(2,6-Dichlorobenzyl) derivative (5j) 327.17 100–102 Low Not available
6-Chloro-benzoxazin-3-one 199.60 Not reported Moderate Not available
  • Halogenated derivatives (e.g., 5j) exhibit higher molecular weights and melting points due to increased van der Waals interactions .

Table 3: Pharmacological Profiles

Compound Name Biological Activity Assay System Key Findings Reference
6-Nitro derivative Not explicitly reported* N/A Potential NF-κB inhibition (inferred)
4-(2,6-Dichlorobenzyl) derivative (5j) Anti-hepatocellular carcinoma HepG2, Huh-7, HCCLM3 IC₅₀: 2.1–4.3 µM (MTT assay)
6-Chloro-benzoxazin-3-one Herbicidal, antifungal In vitro Moderate activity
6-Amino derivative Intermediate for kinase inhibitors Not reported Synthetic precursor

*The nitro derivative’s bioactivity is inferred from structural analogs. Nitro groups often enhance binding to electrophilic targets (e.g., kinases, NF-κB), but may require reduction to amino groups for prodrug activation .

生物活性

6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one (CAS No. 337463-64-6) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fused pyridine and oxazine ring system with a nitro group at the 6-position. Its molecular formula is C7H5N3O4, and it has a molecular weight of 195.13 g/mol. The presence of the nitro group is significant as it can influence the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common synthetic route includes:

  • Starting Material : 2-Aminopyridine.
  • Reagents : Chloroacetyl chloride for acylation followed by nitration to introduce the nitro group.
  • Conditions : Use of solvents like dichloromethane and catalysts such as triethylamine.

This method allows for the efficient formation of the desired heterocyclic structure while maintaining high yields and purity.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could affect cellular processes.
  • DNA Interaction : There is potential for interaction with DNA, possibly leading to effects on replication or transcription.
  • Reactive Oxygen Species (ROS) Modulation : The nitro group can participate in redox reactions, potentially influencing oxidative stress within cells.

Further research is required to elucidate these mechanisms fully.

Biological Activity

Research findings indicate that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that compounds similar to 6-Nitro-2H-pyrido[3,2-B][1,4]oxazin can possess antioxidant properties. This activity is crucial for mitigating oxidative stress-related damage in cells.

Antiviral Properties

Recent investigations into related compounds have suggested antiviral activity against specific viral targets. For instance, modifications in similar structures have demonstrated inhibition of viral hemagglutinin binding to cellular receptors, indicating potential therapeutic applications in antiviral drug development .

Enzyme Inhibition Studies

Research on related oxazine derivatives has revealed promising results in inhibiting serine proteases linked to various diseases such as cancer and diabetes . It is hypothesized that this compound could exhibit similar inhibitory effects.

Case Studies

  • Study on Oxazine Derivatives : A study published in MDPI evaluated several oxazine derivatives for their biological activities. The findings indicated that certain modifications led to enhanced enzyme inhibition and antioxidant properties .
  • Antiviral Activity Investigation : Another study focused on polyphenol-modified azoloazines showed significant antiviral activity against hemagglutinin through molecular docking studies . While not directly involving this compound, these findings suggest a pathway for exploring its antiviral potential.

Data Summary Table

Property/ActivityDescription
Molecular FormulaC7H5N3O4
Molecular Weight195.13 g/mol
Antioxidant ActivityPotentially mitigates oxidative stress
Antiviral PropertiesPossible inhibition of viral hemagglutinin
Enzyme InhibitionHypothesized inhibition of serine proteases

常见问题

Q. What are the optimal synthetic routes for 6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of nitro-substituted pyrido-oxazinones typically involves functionalization of the core heterocycle. Key approaches include:

  • Alkylation with Bismuth Oxide Catalysis : Reacting 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with nitro-containing alkyl halides using combustion-derived bismuth oxide (Bi₂O₃) as a catalyst. This method achieves moderate yields (45–60%) but requires precise control of stoichiometry and reaction time to avoid over-alkylation .
  • Copper(I)-Catalyzed One-Pot Synthesis : A regioselective approach using Cu(I) catalysts for coupling nitro-substituted intermediates with aromatic aldehydes. This method is advantageous for scalability but may require inert conditions (e.g., argon atmosphere) to prevent oxidation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, nitro groups at position 6 typically cause deshielding of adjacent protons (δ 8.2–8.5 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 238.06 for C₈H₆N₃O₄). Electrospray ionization (ESI) is preferred for polar derivatives .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) ensures purity ≥95%, critical for biological assays .

Advanced Research Questions

Q. How does this compound modulate the NF-κB pathway in hepatocellular carcinoma (HCC) cells?

Methodological Answer: In HCC models (e.g., HepG2, Huh-7), the compound inhibits NF-κB via:

  • Dose-Dependent p65 Phosphorylation Suppression : Western blotting reveals reduced phospho-p65 (Ser536) levels at IC₅₀ values of 12–18 μM .
  • Luciferase Reporter Assays : Transient transfection of NF-κB-luciferase constructs shows 60–70% reduction in luciferase activity after 24-hour treatment .
  • DNA Binding Inhibition : Electrophoretic mobility shift assays (EMSAs) confirm disrupted p65-DNA interaction, correlating with downregulation of anti-apoptotic genes (e.g., Bcl-2) .

Q. What molecular docking approaches validate its interactions with target proteins?

Methodological Answer:

  • Protein Preparation : Retrieve NF-κB p65 crystal structure (PDB: 1NFK) and optimize hydrogen bonding networks using tools like AutoDock Vina .
  • Binding Site Analysis : Docking simulations identify key interactions (e.g., nitro group hydrogen bonding with Lys145 and π-π stacking with Tyr57). Comparative analysis with bromo-substituted analogs (e.g., 7-bromo derivatives) shows nitro groups enhance binding affinity by 1.5-fold .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from:

  • Cell Line Variability : HepG2 (high p65 expression) vs. HCCLM3 (metastatic phenotype) may show differential sensitivity. Normalize data using housekeeping genes (e.g., GAPDH) and include multiple cell lines .
  • Assay Conditions : Varying serum concentrations (e.g., 5% vs. 10% FBS) affect compound solubility. Standardize protocols using ISO-certified reagents .
  • Synthetic Purity : Impurities ≥5% (e.g., de-nitro byproducts) skew dose-response curves. Validate purity via HPLC and NMR before assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。